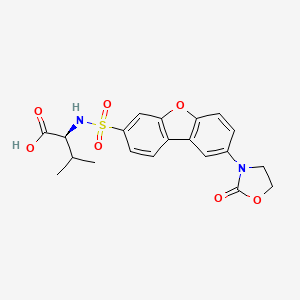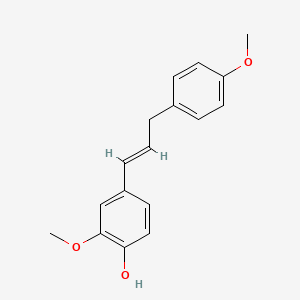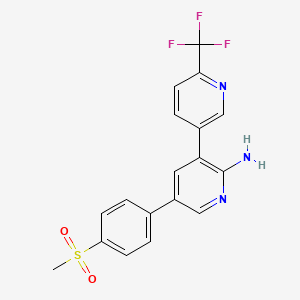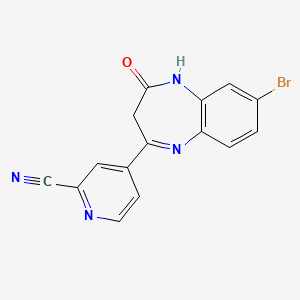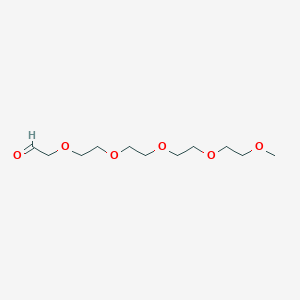
m-PEG4-CH2-aldehyde
概要
説明
m-PEG4-CH2-aldehyde is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C11H22O6, and it has a molecular weight of 250.29 g/mol .
作用機序
Target of Action
m-PEG4-CH2-aldehyde is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound, as a PROTAC linker, is to facilitate the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound enables their selective degradation .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein involved.
Action Environment
The action of this compound, like other PEG-based compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with the compound . .
生化学分析
Biochemical Properties
m-PEG4-CH2-aldehyde interacts with various enzymes and proteins as part of its role in PROTACs . The nature of these interactions involves the selective degradation of target proteins by leveraging the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cells are primarily related to its role in PROTACs . It influences cell function by enabling the selective degradation of target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It enables the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
As a PEG-based linker, it is likely to have good stability and low degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-CH2-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde group. One common method is the reductive amination of polyethylene glycol-aldehyde . This process involves the reaction of polyethylene glycol with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
m-PEG4-CH2-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can react with nucleophiles such as hydrazides and aminooxy compounds to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrazides and aminooxy compounds are used under mild acidic or neutral conditions.
Major Products Formed
Oxidation: m-PEG4-CH2-carboxylic acid.
Reduction: m-PEG4-CH2-alcohol.
Substitution: m-PEG4-CH2-hydrazone and m-PEG4-CH2-oxime.
科学的研究の応用
m-PEG4-CH2-aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.
Industry: Used in the production of advanced biomaterials and drug delivery systems
類似化合物との比較
Similar Compounds
- m-PEG4-CH2-carboxylic acid
- m-PEG4-CH2-alcohol
- m-PEG4-CH2-hydrazone
- m-PEG4-CH2-oxime
Uniqueness
m-PEG4-CH2-aldehyde is unique due to its aldehyde functional group, which allows for versatile chemical modifications and conjugations. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precise control over molecular interactions is essential .
特性
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZZOPFAPJECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



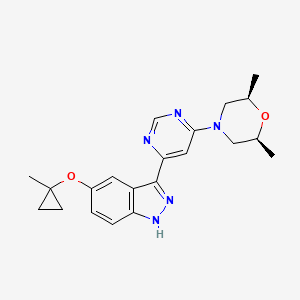
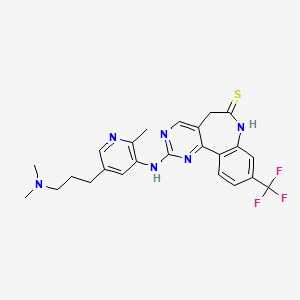
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
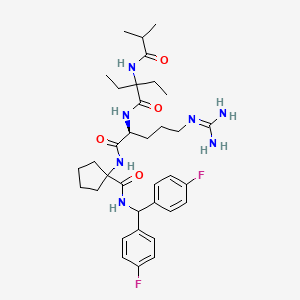
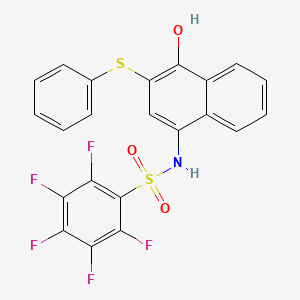
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
